4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is a chemical compound that is used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in 65% oleum .Molecular Structure Analysis
The molecular formula of “this compound” is C7H3Cl2F3O2S . Its average mass is 279.064 Da and its monoisotopic mass is 277.918274 Da .Chemical Reactions Analysis
“this compound” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical and Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has a molar refractivity of 50.2±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 171.6±3.0 cm3 .Scientific Research Applications
Polymer-supported Benzenesulfonamides Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This approach highlights the role of benzenesulfonyl chloride derivatives in solid-phase synthesis, contributing to the development of novel compounds with potential applications in various fields, including drug discovery and material science (Fülöpová & Soural, 2015).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chloride derivatives, has been performed in unconventional media such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This process showcases enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, suggesting the effectiveness of benzenesulfonyl chloride derivatives in promoting sulfonylation reactions. This method represents a significant advancement in organic synthesis, offering a greener alternative to traditional reaction conditions (Nara, Harjani, & Salunkhe, 2001).
Catalytic Oxidation Studies
In studies on the catalytic oxidation of chlorinated benzenes, benzenesulfonyl chloride derivatives have been investigated for their reactivity and the formation of surface intermediates on catalyst surfaces. This research provides insights into the mechanisms of chemical transformations involving chlorinated benzenes and the role of benzenesulfonyl chloride derivatives in environmental remediation and catalysis (Lichtenberger & Amiridis, 2004).
Development of Chemosensing Probes
Benzenesulfonyl chloride derivatives have been utilized in the development of chemosensing probes for the selective and sensitive detection of ions in aqueous solutions. This application demonstrates the potential of benzenesulfonyl chloride derivatives in environmental monitoring and biomedical diagnostics, offering tools for the detection of specific ions with high sensitivity and selectivity (Ravichandiran et al., 2020).
Mechanism of Action
Mode of Action
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in biological systems, such as the amino groups of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by pH and temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRGOGUSDWYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.